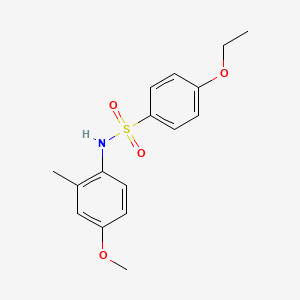
N-(5-chloro-2-methylphenyl)-4-ethyl-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-4-ethyl-1-piperazinecarboxamide, commonly referred to as CTZ, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CTZ belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological effects, including antidepressant, anxiolytic, and anti-inflammatory properties. In
Mécanisme D'action
The exact mechanism of action of CTZ is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. CTZ has been shown to increase the levels of these neurotransmitters in the brain, which could explain its antidepressant and anxiolytic effects. Additionally, CTZ has been found to inhibit the activity of certain enzymes involved in the inflammatory response, which could explain its anti-inflammatory properties.
Biochemical and Physiological Effects:
CTZ has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which could explain its antidepressant and anxiolytic effects. CTZ has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, which could explain its anti-inflammatory properties. Additionally, CTZ has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CTZ in lab experiments is its ability to modulate the levels of neurotransmitters in the brain, making it a useful tool for studying the neurochemistry of depression and anxiety disorders. Additionally, CTZ has been found to have anti-inflammatory properties, which could be useful for studying inflammatory diseases. However, one limitation of using CTZ in lab experiments is its potential toxicity, which could affect the validity of the results.
Orientations Futures
There are several future directions for research on CTZ. One area of interest is its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells. Another area of interest is its potential use in the treatment of depression and anxiety disorders, as it has been found to exhibit antidepressant and anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of CTZ and its potential side effects.
Méthodes De Synthèse
The synthesis of CTZ involves the reaction of 5-chloro-2-methylphenyl isocyanate with 4-ethylpiperazine in the presence of a suitable solvent. This reaction leads to the formation of CTZ, which can be purified using column chromatography. The yield of CTZ can be increased by optimizing the reaction conditions, such as the reaction temperature, reaction time, and solvent composition.
Applications De Recherche Scientifique
CTZ has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit antidepressant and anxiolytic effects in animal models, making it a promising candidate for the treatment of depression and anxiety disorders. CTZ has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CTZ has been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-3-17-6-8-18(9-7-17)14(19)16-13-10-12(15)5-4-11(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVWXRUATLSVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5382211.png)
![{1-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}(4-methoxy-2-methylphenyl)methanone](/img/structure/B5382216.png)
![4-[4-(6-anilino-3-pyridazinyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5382218.png)
![3-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}-1H-pyrazole-5-carboxamide](/img/structure/B5382225.png)
![7-(2,3-dimethylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5382234.png)
![[rel-(1R,3S)-3-({4-[3-(4-fluorophenoxy)propyl]-1-piperazinyl}carbonyl)cyclopentyl]amine dihydrochloride](/img/structure/B5382241.png)

![4-chloro-N-[1-(tetrahydro-2-furanyl)ethyl]benzenesulfonamide](/img/structure/B5382258.png)
![2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5382268.png)
![1-{[2-(azepan-1-ylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-N-methylprolinamide](/img/structure/B5382270.png)
![3-methyl-7-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5382285.png)

![N-[(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)methyl]valine](/img/structure/B5382294.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5382295.png)